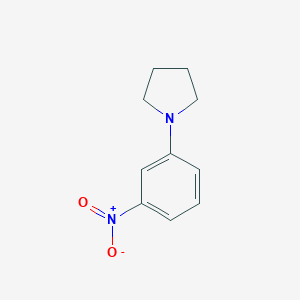

1-(3-Nitrophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNJGZQBTNJPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351345 | |

| Record name | 1-(3-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132993-20-5 | |

| Record name | 1-(3-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and in-depth characterization data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice of method may depend on the availability of starting materials, desired reaction conditions, and scalability.

1.1. Synthetic Pathways

The general synthetic approach involves the coupling of a 3-nitrophenyl electrophile with pyrrolidine. The nitro group's electron-withdrawing nature activates the aromatic ring, facilitating both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][2]

1.2. Experimental Protocols

1.2.1. Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct reaction of a 3-halonitrobenzene with pyrrolidine, typically in the presence of a base. The strong electron-withdrawing nitro group facilitates the addition-elimination mechanism.[1][2]

-

Materials:

-

1-Fluoro-3-nitrobenzene (or 1-chloro-3-nitrobenzene)

-

Pyrrolidine

-

Potassium carbonate (K2CO3) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

-

-

Procedure:

-

To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

1.2.2. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[3][4] It is particularly useful when less reactive aryl halides (e.g., chlorides and bromides) are used as starting materials.

-

Materials:

-

1-Bromo-3-nitrobenzene (or 1-chloro-3-nitrobenzene)

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)2) or other palladium precatalyst

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu) or another strong base

-

Toluene or dioxane as the solvent

-

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-3-nitrobenzene (1.0 eq), pyrrolidine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

-

Add anhydrous toluene or dioxane to the flask.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS analysis.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

2.1. Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Approximately 7.9-8.1 | m | 2H | Aromatic CH (ortho to NO₂) |

| Approximately 7.4-7.6 | t | 1H | Aromatic CH (para to NO₂) |

| Approximately 6.8-7.0 | d | 1H | Aromatic CH (ortho to pyrrolidine) |

| Approximately 3.4-3.6 | t | 4H | N-CH₂ (pyrrolidine) |

| Approximately 1.9-2.1 | m | 4H | CH₂ (pyrrolidine) |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| Approximately 148-150 | Aromatic C-NO₂ |

| Approximately 146-148 | Aromatic C-N |

| Approximately 129-131 | Aromatic CH |

| Approximately 115-117 | Aromatic CH |

| Approximately 109-111 | Aromatic CH |

| Approximately 105-107 | Aromatic CH |

| Approximately 47-49 | N-CH₂ (pyrrolidine) |

| Approximately 24-26 | CH₂ (pyrrolidine) |

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Approximately 1510-1530 | Asymmetric NO₂ stretch |

| Approximately 1340-1360 | Symmetric NO₂ stretch |

| Approximately 2850-2980 | C-H stretch (aliphatic) |

| Approximately 1580-1610 | C=C stretch (aromatic) |

| Approximately 1100-1300 | C-N stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Approximately 192.09 | [M]⁺ |

2.2. Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[5]

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Data Acquisition: For GC-MS, use an appropriate temperature program to elute the compound. For LC-MS, use a suitable mobile phase and gradient. Ionization is typically achieved by electron impact (EI) or electrospray ionization (ESI).

References

Physicochemical Properties of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Nitrophenyl)pyrrolidine, a heterocyclic aromatic nitro compound of interest in medicinal chemistry and drug discovery. Due to a lack of available experimental data, this guide presents predicted values obtained from computational models, which serve as a valuable starting point for further investigation. Additionally, detailed experimental protocols for the determination of these key properties are provided to facilitate laboratory studies.

Core Physicochemical Properties

The physicochemical profile of a compound is critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following table summarizes the predicted physicochemical data for this compound.

| Property | Value | Source |

| Molecular Weight | 192.22 g/mol | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | |

| pKa (most basic) | Not available | |

| logP (o/w) | Not available | |

| CAS Number | 132993-20-5 | Sigma-Aldrich |

Note: The absence of experimentally determined values for key parameters such as melting point, boiling point, water solubility, pKa, and logP highlights a significant data gap for this compound. The experimental protocols outlined in the subsequent sections are therefore of high importance for any researcher working with this compound.

Experimental Methodologies

Accurate experimental determination of physicochemical properties is essential for validating computational models and for regulatory submissions. The following are standard protocols for determining the key properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (for liquids)

While this compound is a solid, this method would be applicable if it were a liquid or for its purification by distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

The compound is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

Water Solubility Determination

Solubility is a critical factor for bioavailability.

Apparatus:

-

Shake-flask apparatus or thermostatted shaker

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a flask.

-

The flask is sealed and agitated in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer

Procedure (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the pyrrolidine nitrogen is basic.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity.

Apparatus:

-

Shake-flask apparatus

-

Separatory funnel

-

n-Octanol and purified water

-

Analytical instrumentation (HPLC or UV-Vis)

Procedure (Shake-Flask Method):

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in either the aqueous or organic phase.

-

The two phases are combined in a separatory funnel and shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

Technical Guide: 1-(3-Nitrophenyl)pyrrolidine (CAS: 132993-20-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Nitrophenyl)pyrrolidine, a heterocyclic compound incorporating both a pyrrolidine ring and a nitrophenyl group. While specific biological data for this compound is limited in publicly available literature, this document consolidates available spectral data, a plausible synthetic route, and discusses the relevance of its structural motifs in the broader context of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₂N₂O₂. The presence of the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, and the electron-withdrawing nitro group on the phenyl ring are key features that define its chemical reactivity and potential applications as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 132993-20-5 | N/A |

| Molecular Formula | C₁₀H₁₂N₂O₂ | |

| Molecular Weight | 192.22 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Orange solid | |

| Melting Point | 97-99 °C | [2] |

| InChI Key | GRNJGZQBTNJPIL-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Available data from nuclear magnetic resonance (NMR) spectroscopy is summarized below. While Fourier-transform infrared (FTIR) and mass spectrometry (MS) data are available on platforms like SpectraBase, specific peak information is not publicly detailed.[1][3]

Table 2: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.45 | d, J = 6.4 Hz | 1H | Aromatic CH | [2] |

| 7.33-7.28 | m | 2H | Aromatic CH | [2] |

| 6.81-6.78 | d, J = 6.4 Hz | 1H | Aromatic CH | [2] |

| 3.35-3.32 | m | 4H | N-CH₂ (pyrrolidine) | [2] |

| 2.07-2.04 | m | 4H | CH₂-CH₂ (pyrrolidine) | [2] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Reference |

| 149.6 | C-NO₂ | [2] |

| 148.4 | C-N | [2] |

| 129.7 | Aromatic CH | [2] |

| 117.4 | Aromatic CH | [2] |

| 110.0 | Aromatic CH | [2] |

| 105.8 | Aromatic CH | [2] |

| 48.0 | N-CH₂ (pyrrolidine) | [2] |

| 25.7 | CH₂-CH₂ (pyrrolidine) | [2] |

Experimental Protocols

Representative Synthesis: Nucleophilic Aromatic Substitution

A common and plausible method for the synthesis of this compound is the nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a halo-nitrobenzene with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, although this effect is most pronounced when the nitro group is ortho or para to the leaving group.[4] For the meta-substituted precursor, more forcing conditions may be required compared to its ortho and para isomers.[4]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

-

1-Fluoro-3-nitrobenzene (or 1-Chloro-3-nitrobenzene)

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-fluoro-3-nitrobenzene (1.0 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture at 80-120 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Purification and Characterization Workflow

The following workflow outlines the general steps for purifying and characterizing the synthesized compound.

Caption: Workflow for the purification and characterization of this compound.

Biological Activity and Applications in Drug Development

As of the current literature review, there are no specific studies detailing the biological activity or pharmacological applications of this compound. However, the constituent structural motifs—the pyrrolidine ring and the nitrophenyl group—are of significant interest in medicinal chemistry.

The pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[5] Its saturated, non-planar structure provides three-dimensional diversity, which is advantageous for binding to biological targets.[5] The nitrogen atom can act as a hydrogen bond acceptor and provides a key point for substitution to modulate physicochemical properties and biological activity.

Nitroaromatic compounds have a long history in drug discovery, with applications ranging from antibacterial to anticancer agents.[6] The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and participate in bioreductive activation pathways, which is a mechanism of action for some nitro-containing drugs.[7]

Given the absence of specific biological data for this compound, it is likely utilized as a chemical intermediate or building block in the synthesis of more complex molecules for pharmaceutical research. Its structure allows for further functionalization, such as the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to build larger, more complex potential drug candidates.

Logical Relationship of Structural Motifs to Potential Bioactivity

Caption: Potential contribution of structural motifs to biological relevance.

Conclusion

This compound (CAS: 132993-20-5) is a well-characterized small molecule with available physicochemical and spectroscopic data. While direct biological applications have not been reported, its structure combines two important pharmacophores. This makes it a valuable building block for the synthesis of novel compounds in drug discovery programs, particularly for creating libraries of compounds for screening against various therapeutic targets. Further research would be required to elucidate any intrinsic biological activity of this specific compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Nitrophenyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(3-Nitrophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes its molecular formula and weight, presented in a clear tabular format. Furthermore, a generalized experimental protocol for the synthesis of N-aryl pyrrolidines is detailed, alongside a logical workflow diagram to visually represent the synthetic process. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving substituted pyrrolidine scaffolds.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling. The molecular formula for this compound is C10H12N2O2. Its molecular weight is approximately 192.22 g/mol . A related isomer, 1-(4-Nitrophenyl)pyrrolidine, shares the same molecular formula and weight[1].

| Parameter | Value | Reference |

| Molecular Formula | C10H12N2O2 | Inferred |

| Molecular Weight | 192.22 g/mol | Inferred[1] |

| IUPAC Name | This compound | N/A |

| CAS Number | Not explicitly found | N/A |

Synthesis Methodology: N-Arylation of Pyrrolidine

The synthesis of this compound can be achieved through the N-arylation of pyrrolidine. This common method involves the reaction of a cyclic amine with an aryl halide in the presence of a suitable catalyst and base. While a specific protocol for the 3-nitro isomer was not detailed in the provided search results, a general and widely applicable methodology is described below, adapted from established procedures for the synthesis of N-aryl azacycles.

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

1-bromo-3-nitrobenzene

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reagents: To the flask, add anhydrous toluene, followed by 1-bromo-3-nitrobenzene (1.0 equivalent) and pyrrolidine (1.2 equivalents).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (1-bromo-3-nitrobenzene) is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Logical workflow for the synthesis of this compound.

References

The Biological Versatility of 1-(3-Nitrophenyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a myriad of biologically active compounds. This technical guide focuses on a specific, yet promising, subclass: 1-(3-nitrophenyl)pyrrolidine derivatives. The introduction of the 3-nitrophenyl group onto the pyrrolidine nitrogen atom imparts distinct electronic and steric properties, offering a unique template for the design of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Quantitative data from relevant studies are summarized in structured tables, and key experimental workflows and potential signaling pathways are visualized using Graphviz diagrams to offer a clear and in-depth understanding of this compound class for researchers, scientists, and drug development professionals.

Introduction

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and the ability to introduce diverse substituents at various positions allow for the fine-tuning of pharmacological activity. The nitrophenyl moiety is a well-known pharmacophore that can influence a molecule's biological activity through various mechanisms, including acting as a bioisostere for other functional groups and participating in hydrogen bonding and charge-transfer interactions. This guide specifically explores the biological landscape of pyrrolidine derivatives bearing a 3-nitrophenyl substituent at the 1-position, a class of compounds with underexplored therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A key intermediate, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, has been synthesized via a three-component reaction.[2] This intermediate can be further modified to generate a variety of pyrrolidine-2,3-dione derivatives.[2]

Additionally, N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, a closely related class of compounds, have been synthesized through a two-step, one-pot amidation of the corresponding carboxylic acids using thionyl chloride and various amines.[3] Another relevant synthetic precursor, 3-(3-nitrophenyl)pyrrolidine-2,5-dione, has also been reported as an intermediate in the synthesis of more complex heterocyclic systems.

A generalized synthetic workflow for the creation of a small library of this compound derivatives for initial biological screening is depicted below.

Caption: General Synthetic Workflow.

Biological Activities

While comprehensive biological data for a wide range of this compound derivatives is not yet available, studies on structurally related compounds provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Pyrrolidine-containing compounds are known to exhibit significant anticancer properties.[4] While specific data for this compound derivatives are limited, related structures have shown promising results. For instance, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[5] The MTT assay is a standard method for assessing the in vitro cytotoxic effects of novel compounds.[6][7]

Table 1: Anticancer Activity of Related Pyrrolidin-2-one Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 1 | MDA-MB-231 (Breast) | > 100 | [5] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 2 | A549 (Lung) | 50.2 | [5] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 3 | HeLa (Cervical) | 25.8 | [5] |

Note: The compounds in this table are structurally related but are not direct derivatives of this compound. The data is presented to indicate the potential for anticancer activity within this broader class of compounds.

A potential mechanism of action for pyrrolidine-based anticancer agents involves the inhibition of critical signaling pathways that regulate cell proliferation and survival, such as the Hedgehog-Gli pathway.[8]

Caption: Potential Anticancer Signaling Pathway.

Antimicrobial Activity

Pyrrolidine derivatives have been extensively investigated for their antibacterial and antifungal properties.[9][10] A study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides demonstrated their activity against both Gram-positive and Gram-negative bacteria.[3] The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[11][12]

Table 2: Antimicrobial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | Staphylococcus aureus | 31.25 | [3] |

| 4b | Staphylococcus aureus | 15.6 | [3] |

| 4a | Escherichia coli | 62.5 | [3] |

| 4b | Escherichia coli | 125 | [3] |

Note: These compounds are N-(2'-nitrophenyl)pyrrolidine derivatives, structurally very similar to the target class of this guide.

The mechanism of action for antimicrobial pyrrolidine derivatives can vary, with some natural products like moiramide B targeting bacterial fatty acid biosynthesis.[13]

Neuroprotective Activity

The potential for pyrrolidine derivatives to act as neuroprotective agents is an emerging area of research.[14] While direct evidence for this compound derivatives is scarce, related phenolic pyrrolidine compounds are being investigated for their utility in neurodegenerative diseases.[15] A common in vitro method to assess neuroprotection involves challenging neuronal cell lines with a neurotoxin and measuring cell viability.[16]

Table 3: Neuroprotective Activity of a Related Pyrrolidine Derivative

| Compound | Neurotoxin | Cell Line | Neuroprotection (%) | Reference |

| Pyrrolidine derivative X | Rotenone | SH-SY5Y | 55 | [15] |

| Pyrrolidine derivative Y | MPP+ | PC12 | 62 | [15] |

Note: The compounds in this table are presented as examples of neuroprotective pyrrolidine derivatives and are not direct 1-(3-nitrophenyl) analogues.

The neuroprotective effects of such compounds are often attributed to their antioxidant and anti-inflammatory properties, potentially modulating signaling pathways involved in neuronal survival.[15]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol describes a general procedure for determining the cytotoxic activity of this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][17]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: MTT Assay Workflow.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.[11][12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plate (typically 100 µL per well).

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Neuroprotective Activity Assay

This protocol provides a general method for assessing the neuroprotective effects of this compound derivatives against a neurotoxin-induced cell death in a neuronal cell line.[16][18]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete culture medium

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

-

This compound derivatives (dissolved in DMSO)

-

Reagents for cell viability assessment (e.g., MTT or LDH assay kit)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Neurotoxin Challenge: Add the neurotoxin to the wells (except for the untreated control) and incubate for 24-48 hours.

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay as described in 4.1 or an LDH release assay).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the neurotoxin-treated control.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. Preliminary data from structurally related compounds suggest potential applications in oncology, infectious diseases, and neurodegenerative disorders. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for extensive structure-activity relationship (SAR) studies.

Future research should focus on:

-

Synthesis and screening of a focused library of this compound derivatives to establish clear SAR for anticancer, antimicrobial, and neuroprotective activities.

-

Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In vivo evaluation of lead candidates in relevant animal models to assess their efficacy and pharmacokinetic profiles.

This technical guide provides a foundational framework to stimulate and guide further exploration into the promising therapeutic potential of this compound derivatives.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jst-ud.vn [jst-ud.vn]

- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. atcc.org [atcc.org]

- 18. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. The incorporation of a nitrophenyl moiety introduces distinct electronic and steric properties that can significantly influence molecular interactions and biological activity. This technical guide outlines a comprehensive strategy for the preliminary bioactivity screening of 1-(3-Nitrophenyl)pyrrolidine. While direct biological data for this specific molecule is limited in publicly available literature, this document provides a framework for its evaluation based on the known activities of structurally related pyrrolidine and nitrophenyl derivatives. This guide details experimental protocols for assessing potential antioxidant, cytotoxic, and enzyme inhibitory activities, and presents hypothetical signaling pathways that may be modulated. All quantitative data from related compounds is summarized for comparative analysis, and key experimental workflows are visualized.

Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a privileged structure in drug discovery, prized for its structural rigidity and stereochemical complexity.[1] This scaffold is a key component in numerous natural products and synthetic drugs, demonstrating a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The addition of a 3-nitrophenyl group to the pyrrolidine ring can modulate its pharmacokinetic and pharmacodynamic properties, making this compound an intriguing candidate for bioactivity screening.

Potential Bioactivities for Screening

Based on the bioactivities of structurally similar compounds, the following preliminary screens are recommended for this compound.

Antioxidant Activity

Derivatives of 3-pyrroline-2-ones containing a nitrophenyl group have been evaluated for their antioxidant properties.[4] Chalcones with a 3-nitro acetophenone component have also been synthesized and screened for their antioxidant activities.[5] Therefore, assessing the radical scavenging potential of this compound is a logical starting point.

Cytotoxic Activity

Substituted pyrrolidine-2,5-diones have demonstrated cytotoxic effects against various human cancer cell lines.[6] Furthermore, nitrophenyl-containing heterocycles have shown moderate to strong activity against pancreatic and lung cancer cell lines.[7] These findings suggest that this compound should be evaluated for its potential anticancer properties.

Enzyme Inhibition

The pyrrolidine scaffold is present in inhibitors of various enzymes, including inorganic pyrophosphatase and MurA.[8][9] The general structural motif of this compound makes it a candidate for screening against a panel of enzymes, particularly those involved in key pathological pathways.

Quantitative Data from Related Compounds

To provide a baseline for comparison, the following tables summarize quantitative bioactivity data for various pyrrolidine and nitrophenyl derivatives.

Table 1: Antioxidant Activity of a Related Pyrrolidine Derivative

| Compound | Assay | IC50 (µg/mL) |

|---|---|---|

| Pyrrolidine Compound | DPPH radical scavenging | 108 - 142 |

Data from a study on pyrrolidine compounds' antioxidant and cytotoxic effects.[10]

Table 2: Cytotoxicity of a Related Pyrrolidine Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrrolidine Compound | MCF-7 (Breast Cancer) | 100 |

Data from a study on pyrrolidine compounds' antioxidant and cytotoxic effects.[10]

Table 3: Enzyme Inhibition by Pyrrolidine Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Mycobacterium tuberculosis inorganic pyrophosphatase (MtPPase) | 33 - 118 |

Data from a study on the synthesis of pyrrolidine derivatives as inorganic pyrophosphatase inhibitors.[8]

Experimental Protocols

The following are detailed methodologies for key preliminary bioactivity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of the test compound or control to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

-

General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for a specific enzyme of interest.

-

Reagents and Buffers:

-

Prepare an appropriate assay buffer optimized for the target enzyme's activity.

-

Prepare stock solutions of the enzyme, substrate, and this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preliminary Bioactivity Screening

Caption: General workflow for the preliminary bioactivity screening of a novel compound.

Hypothetical Signaling Pathway Modulation

Given that related compounds have been shown to modulate MAPK and Akt signaling pathways, which are crucial in cell proliferation and survival, a potential mechanism of cytotoxic action for this compound could involve the inhibition of these pathways.

Caption: Hypothetical inhibition of pro-survival signaling pathways by the test compound.

Conclusion

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Structural and Conformational Analysis of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-(3-Nitrophenyl)pyrrolidine, a molecule of interest in medicinal chemistry and materials science. This document delves into its three-dimensional structure, conformational dynamics, and spectroscopic characteristics, offering valuable insights for researchers engaged in drug design and development.

Molecular Structure and Conformation

The structure of this compound consists of a five-membered saturated pyrrolidine ring attached to a nitrophenyl group at the nitrogen atom. The conformation of this molecule is primarily determined by the puckering of the pyrrolidine ring and the rotational orientation of the nitrophenyl group relative to the ring.

The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. In substituted pyrrolidines, the substituents influence the preferred puckering of the ring. For N-arylpyrrolidines, the electronic and steric effects of the aryl group play a significant role in determining the conformational landscape.

Computational studies on N-substituted pyrrolidines suggest that the pyrrolidine ring undergoes pseudorotation, rapidly interconverting between various envelope and twist conformations.[1] The two most common puckering modes are the "up" (N-endo) and "down" (N-exo) conformations, where the nitrogen atom is either above or below the plane defined by the four carbon atoms. The energy barrier for this interconversion is generally low.

The orientation of the 3-nitrophenyl group relative to the pyrrolidine ring is another key conformational feature. The rotation around the C-N bond connecting the phenyl ring to the pyrrolidine nitrogen is subject to steric hindrance from the protons on the pyrrolidine ring. This can lead to distinct rotational isomers (rotamers). Variable temperature NMR studies can be employed to investigate the dynamics of this rotation.

Logical Relationship of Conformational Isomers

Caption: Interplay between pyrrolidine ring puckering and nitrophenyl group rotation defines the overall conformation.

Quantitative Structural Data (Predicted)

In the absence of a publicly available crystal structure for this compound, the following structural parameters have been predicted based on Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. These values provide a reliable estimation of the molecule's geometry in the gas phase.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C(ar)-N(pyr) | 1.38 |

| N(pyr)-C(pyr) | 1.47 |

| C(pyr)-C(pyr) | 1.54 |

| C(ar)-C(ar) | 1.39 - 1.40 |

| C(ar)-N(nitro) | 1.48 |

| N(nitro)-O | 1.22 |

| C-H | 1.08 - 1.10 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C(ar)-N(pyr)-C(pyr) | 121.5 |

| C(pyr)-N(pyr)-C(pyr) | 109.8 |

| N(pyr)-C(pyr)-C(pyr) | 103.5 |

| C(pyr)-C(pyr)-C(pyr) | 105.0 - 106.0 |

| C(ar)-C(ar)-N(nitro) | 118.7 |

| O-N(nitro)-O | 123.5 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C(ar)-C(ar)-N(pyr)-C(pyr) | 35.0 |

| C(pyr)-N(pyr)-C(ar)-C(ar) | 145.0 |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Based on the analysis of structurally related compounds, the following proton NMR chemical shifts are predicted for this compound.[2]

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (Pyrrolidine) | 3.4 - 3.6 | Triplet |

| H-3', H-5' (Pyrrolidine) | 2.0 - 2.2 | Multiplet |

| H-2 (Phenyl) | 7.3 - 7.4 | Singlet |

| H-4 (Phenyl) | 7.6 - 7.7 | Doublet |

| H-5 (Phenyl) | 7.2 - 7.3 | Triplet |

| H-6 (Phenyl) | 7.9 - 8.0 | Doublet |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted carbon NMR chemical shifts are summarized below.[2]

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' (Pyrrolidine) | 47 - 49 |

| C-3', C-5' (Pyrrolidine) | 25 - 27 |

| C-1 (Phenyl) | 148 - 150 |

| C-2 (Phenyl) | 108 - 110 |

| C-3 (Phenyl) | 149 - 151 |

| C-4 (Phenyl) | 114 - 116 |

| C-5 (Phenyl) | 130 - 132 |

| C-6 (Phenyl) | 120 - 122 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic and aliphatic C-H bonds.

Table 6: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| NO₂ (asymmetric) | 1520 - 1540 |

| NO₂ (symmetric) | 1340 - 1360 |

| C-N (aromatic) | 1310 - 1370 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-arylpyrrolidines involves the reaction of an arylamine with a cyclic ether in the presence of phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Experimental Workflow for Synthesis

Caption: A generalized synthetic route to this compound.

Procedure:

-

To a solution of 3-nitroaniline in a suitable solvent (e.g., acetonitrile), add tetrahydrofuran.

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride.

-

Add DBU dropwise to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

X-ray Crystallography

Obtaining a single crystal suitable for X-ray diffraction is crucial for the definitive determination of the solid-state structure.

General Protocol for Single Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents is a common technique. For N-(nitrophenyl) derivatives, solvents like ethanol, acetone, or dichloromethane, or their mixtures with less polar solvents like hexane, can be effective.[4][5]

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 298 K). The collected data are then processed to solve and refine the crystal structure using software packages like SHELX or Olex2.

NMR Spectroscopy for Conformational Analysis

Variable-temperature (VT) NMR spectroscopy is a powerful tool to study the conformational dynamics of this compound in solution.[6]

Protocol for VT-NMR:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in an NMR tube. The choice of solvent can influence the conformational equilibrium.[7][8]

-

Acquire a series of ¹H NMR spectra at different temperatures, ranging from low (e.g., -60 °C) to high (e.g., 100 °C).

-

Analyze the changes in chemical shifts, line shapes, and coupling constants as a function of temperature.

-

Coalescence of signals at higher temperatures can indicate rapid interchange between different conformers on the NMR timescale.

-

From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational change (e.g., rotation around the C-N bond) can be calculated using the Eyring equation.

Experimental Workflow for VT-NMR Analysis

Caption: Workflow for studying conformational dynamics using variable-temperature NMR.

Conclusion

This technical guide provides a detailed structural and conformational analysis of this compound, integrating predicted quantitative data with established experimental protocols. The conformational flexibility of the pyrrolidine ring and the restricted rotation of the nitrophenyl group are key features that influence its physicochemical properties and biological activity. The presented spectroscopic data and experimental methodologies offer a robust framework for researchers to further investigate this molecule and its analogs in the context of drug discovery and materials science. Further experimental validation, particularly through single-crystal X-ray diffraction, is recommended to confirm the predicted structural parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. jst-ud.vn [jst-ud.vn]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. docta.ucm.es [docta.ucm.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the solvent on the conformation of monocrotaline as determined by isotropic and anisotropic NMR parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-(3-Nitrophenyl)pyrrolidine, a compound of interest in chemical and pharmaceutical research. In the absence of specific published quantitative data for this molecule, this document outlines detailed experimental protocols to enable researchers to determine these critical physicochemical parameters. Methodologies for solubility assessment in various solvents and a thorough stability-indicating testing protocol, including forced degradation studies, are presented. Furthermore, this guide illustrates key experimental workflows and the molecular factors influencing the compound's behavior through detailed diagrams. The aim is to equip researchers with the necessary framework to generate robust and reliable data for this compound, facilitating its advancement in research and development pipelines.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-nitrophenyl group. The presence of the aromatic nitro group and the saturated amine ring structure imparts specific physicochemical properties that are crucial for its handling, formulation, and potential biological activity. Understanding the solubility and stability of this compound is fundamental for a range of applications, from synthetic chemistry and reaction optimization to its potential use in drug discovery and development.

This guide addresses the current information gap by providing a predictive qualitative assessment of its solubility and stability based on analogous chemical structures. More importantly, it offers detailed, adaptable experimental protocols for the empirical determination of these properties.

Predicted Physicochemical Properties

Predicted Solubility Profile

The molecular structure of this compound contains both a non-polar aromatic ring and a polar nitro group, as well as a pyrrolidine ring which can act as a hydrogen bond acceptor. This combination suggests a varied solubility profile.

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low | The non-polar nitrophenyl group is expected to limit aqueous solubility, a common trait for nitroaromatic compounds.[2] |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) | Good to Moderate | Dipole-dipole interactions between the solvent and the polar nitro and amine functionalities should facilitate dissolution.[3] |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Good to Moderate | The solvent's hydroxyl group can engage in hydrogen bonding with the nitro group and the nitrogen of the pyrrolidine ring.[3] |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The non-polar aromatic ring will contribute to some solubility, but the polar nitro and pyrrolidine moieties will limit miscibility. |

| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic nitrogen atom of the pyrrolidine ring is expected to be protonated in acidic conditions, forming a more soluble salt.[4][5] |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | The compound lacks an acidic proton, so its solubility is not expected to increase in basic solutions.[5] |

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by the chemical reactivity of its constituent functional groups. The nitroaromatic system is generally stable but can be susceptible to reduction. The pyrrolidine ring, while a stable saturated heterocycle, can undergo oxidation.

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (Hydrolysis) | Potentially Unstable | While the pyrrolidine ring itself is stable, strong acidic conditions could potentially affect the molecule, though significant degradation via hydrolysis of the C-N bond is less likely under typical conditions. |

| Basic (Hydrolysis) | Likely Stable | The compound is not expected to be susceptible to base-catalyzed hydrolysis. |

| Oxidative | Susceptible | The pyrrolidine ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.[6] |

| Thermal | Likely Stable at Moderate Temperatures | The compound is expected to be stable at typical storage and handling temperatures. High temperatures could lead to decomposition. |

| Photolytic | Potentially Unstable | Nitroaromatic compounds can be susceptible to photolytic degradation.[7] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines a method for determining the qualitative and quantitative solubility of the compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetonitrile, Acetone, DMSO, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Qualitative Solubility Assessment:

-

Weigh approximately 5 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent in 0.25 mL increments.

-

After each addition, cap the tube and vortex vigorously for 30 seconds.

-

Visually inspect for complete dissolution.

-

Record the compound as "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for dissolution.[2][4]

-

-

Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE).

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or mol/L.

-

Stability Indicating Method and Forced Degradation Protocol

This protocol describes a comprehensive approach to assess the chemical stability of this compound under various stress conditions, as recommended by ICH guidelines.[8][9]

Part A: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact compound from any potential degradation products.[3][10]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Part B: Forced Degradation Studies

Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[7] The goal is to achieve 5-20% degradation of the active substance.[9][11]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100 °C) for a specified duration. Also, heat the stock solution.

-

Photolytic Degradation: Expose the stock solution and a solid sample to UV and visible light in a photostability chamber. A common exposure is 1.2 million lux hours and 200 watt hours/square meter.[7]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration.

-

Analyze the samples using the developed stability-indicating HPLC method.

-

Analyze an unstressed sample as a control.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and quantify any degradation products.

-

Assess the peak purity of the parent compound to ensure the method's specificity.

-

Calculate the mass balance to account for the intact compound and all degradation products.

-

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Caption: Factors influencing the solubility and stability of this compound.

Caption: Workflow for quantitative solubility determination.

Caption: Workflow for stability assessment via forced degradation.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework for its determination. The predictive assessments, based on the principles of physical organic chemistry, suggest that the compound will exhibit good solubility in polar organic solvents and limited solubility in water, with potential stability concerns related to oxidation and photolysis. The detailed experimental protocols provided herein will enable researchers to generate the specific, high-quality data necessary to support the use of this compound in further research and development activities. The generation of such empirical data is essential for ensuring the reliable and reproducible application of this compound in any scientific endeavor.

References

- 1. pharmtech.com [pharmtech.com]

- 2. chem.ws [chem.ws]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijpsr.com [ijpsr.com]

- 11. sgs.com [sgs.com]

Potential Therapeutic Targets of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring linked to a nitrophenyl group. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components—the phenylpyrrolidine scaffold and the nitrophenyl moiety—are present in numerous biologically active compounds. This technical guide synthesizes information from analogous compounds to propose and explore potential therapeutic targets of this compound. The primary hypothesized targets include monoamine transporters (dopamine, norepinephrine, and serotonin), monoamine oxidases (MAO-A and MAO-B), and sigma receptors (σ1 and σ2). This document provides a comprehensive overview of the rationale for investigating these targets, detailed experimental protocols for in vitro validation, and a framework for future research and drug development efforts.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many drugs targeting the central nervous system (CNS) and other biological systems. Its conformational flexibility allows for optimal binding to a variety of protein targets. Similarly, the nitrophenyl group is a common feature in pharmacologically active molecules, often influencing potency, selectivity, and pharmacokinetic properties. The combination of these two moieties in this compound suggests a high potential for biological activity. This guide will explore the most probable therapeutic targets based on structure-activity relationships of closely related analogs.

Hypothesized Therapeutic Targets

Monoamine Transporters (DAT, NET, SERT)

The phenylpyrrolidine scaffold is a well-established pharmacophore for inhibitors of monoamine transporters, particularly the dopamine transporter (DAT). For instance, pyrovalerone and its analogs, which contain a phenylpyrrolidinone structure, are potent DAT inhibitors. The electronic nature of the substituent on the phenyl ring can significantly modulate the affinity and selectivity for DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT). The presence of the electron-withdrawing nitro group at the meta-position of the phenyl ring in this compound suggests a potential interaction with these transporters.

Monoamine Oxidase (MAO)

Derivatives of 1-phenylpyrrolidine have been investigated as inhibitors of monoamine oxidase (MAO), enzymes crucial for the metabolism of neurotransmitters. Notably, compounds containing a nitrophenyl group have demonstrated potent and selective inhibition of MAO-B. For example, a series of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives have been identified as nanomolar inhibitors of MAO-B. This suggests that the nitrophenyl moiety can be accommodated within the active site of MAO-B, making this compound a candidate for investigation as an MAO inhibitor.

Sigma Receptors (σ1 and σ2)

Sigma receptors are unique, non-opioid receptors that are implicated in a variety of neurological and psychiatric conditions. While structurally distinct from monoamine transporters and MAO, they are known to bind a diverse range of ligands. Studies on N-alkylamines have shown that the addition of a N-3-(4-nitrophenyl)propyl group can significantly enhance the binding affinity for the sigma-1 receptor. Although this compound has a different linker, the favorable interaction of the nitrophenyl group with the sigma-1 receptor suggests that it may also exhibit affinity for this target.

Quantitative Data from Analogous Compounds

To provide a rationale for the investigation of this compound, the following tables summarize quantitative data from structurally related compounds.

Table 1: Monoamine Oxidase Inhibition by Nitrophenyl Analogs

| Compound Class | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) |

| 1-(4-Nitrophenyl)-3-arylprop-2-en-1-ones | MAO-B | 2.2 - 120 | High |

| MAO-A | > 2700 |

Data extracted from a study on 1,3-diarylpropenone derivatives as MAO-B inhibitors.[1]

Table 2: Sigma-1 Receptor Affinity of Nitrophenyl-Containing Ligands

| Compound Class | Target | Enhancement of Affinity |

| N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines | Sigma-1 Receptor | 2 to 6 orders of magnitude |

Data based on a study of the ligand-binding region of the sigma-1 receptor.[2]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound at its hypothesized therapeutic targets.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle: Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for the target.

Materials:

-

Biological Source: Rat striatal tissue homogenates (for DAT), rat cortical tissue homogenates (for NET), or cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram

-

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Reference Compounds:

-

DAT: Cocaine or GBR 12909

-

NET: Desipramine

-

SERT: Fluoxetine

-

-